3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
The compound 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring containing nitrogen. The azido group at the 3-position and the oxo group at the 2-position are functional groups that can potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of benzazepine derivatives can be achieved through different synthetic routes. One such method involves the [4+3] annulation of 2-azidoacrylates with phthalides under anionic conditions at low temperatures, leading to the formation of 5-hydroxy-2-benzazepinones . This approach represents a novel concept for constructing azepine rings and highlights the reactivity of 2-azidoacrylates.
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be elucidated using techniques such as NMR spectroscopy and molecular modeling. For instance, the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine involved the determination of the Gibbs energy of activation for the inversion of the azepine ring using dynamic 1H NMR spectroscopy. Additionally, molecular modeling was used to estimate the 1H and 13C NMR chemical shifts, with the magnetic shielding tensors calculated using the GIAO method and the solvent effect considered in the PCM approximation .
Chemical Reactions Analysis
The azido and oxo functional groups present in 3-azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suggest that it may undergo various chemical reactions. While the specific reactions of this compound are not detailed in the provided papers, azides are known to participate in reactions such as Staudinger ligations and azide-alkyne cycloadditions, which could potentially be applied to modify the benzazepine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives can be influenced by their substituents. For example, the synthesis of 5-methyl-3-alpha-pyridyl- and 1,5-dimethyl-3-alpha-pyridyl-1,2,3,4-tetrahydro-3H-benz-2-azepines involved a three-stage route, and the geometric isomers of these derivatives were isolated and characterized by high-resolution 1H NMR spectroscopy . The presence of different substituents can affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Synthesis of Derivatives : The compound has been used as a starting point for synthesizing a range of derivatives. For instance, sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to regioselective formation of the corresponding 7-chlorosulfonyl derivative, which in turn enabled the creation of various substituted compounds with potential therapeutic applications (Dorogov et al., 2006).
NOS Inhibitors : A class of 1,7-disubstituted derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine was designed and evaluated as human nitric oxide synthase inhibitors. These compounds, particularly those with basic amine side chains, showed potent and highly selective inhibition, with potential therapeutic application in neuropathic pain (Annedi et al., 2012).
Chemical Transformations : The compound has been utilized in various chemical transformations, like Beckmann or Schmidt rearrangement and reactions with primary or secondary amines, leading to the formation of different benzazepine derivatives (Vogel et al., 1969).
X-ray Diffraction Studies : It has been used in studies involving X-ray powder diffraction to determine the crystalline structure of new compounds (Macías et al., 2011).
Castagnoli-Cushman Reaction : The compound was involved in the Castagnoli-Cushman reaction to prepare 2,3-disubstituted 4-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids (Adamovskyi et al., 2017).
Synthesis of Benzazepines : Benzazepines have been synthesized using various methods, showcasing the flexibility and utility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key intermediate or starting material (Kucherova et al., 1973).
Safety And Hazards
properties
IUPAC Name |
3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYKDYEFKYENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448802 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |
CAS RN |
86499-24-3 | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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